Cas no 2171669-70-6 (1-(2-amino-3-methoxy-2-methylpropanoyl)azetidine-2-carboxamide)

1-(2-amino-3-methoxy-2-methylpropanoyl)azetidine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 1-(2-amino-3-methoxy-2-methylpropanoyl)azetidine-2-carboxamide
- EN300-1281512
- 2171669-70-6
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- Inchi: 1S/C9H17N3O3/c1-9(11,5-15-2)8(14)12-4-3-6(12)7(10)13/h6H,3-5,11H2,1-2H3,(H2,10,13)
- InChI Key: KGQHUVIFLPSVRC-UHFFFAOYSA-N
- SMILES: O=C(C(C)(COC)N)N1CCC1C(N)=O
Computed Properties
- Exact Mass: 215.12699141g/mol
- Monoisotopic Mass: 215.12699141g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 282
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 98.6Ų
- XLogP3: -2
1-(2-amino-3-methoxy-2-methylpropanoyl)azetidine-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1281512-0.25g |
1-(2-amino-3-methoxy-2-methylpropanoyl)azetidine-2-carboxamide |
2171669-70-6 | 0.25g |
$1300.0 | 2023-05-24 | ||
Enamine | EN300-1281512-10000mg |
1-(2-amino-3-methoxy-2-methylpropanoyl)azetidine-2-carboxamide |
2171669-70-6 | 10000mg |
$5159.0 | 2023-10-01 | ||
Enamine | EN300-1281512-1000mg |
1-(2-amino-3-methoxy-2-methylpropanoyl)azetidine-2-carboxamide |
2171669-70-6 | 1000mg |
$1200.0 | 2023-10-01 | ||
Enamine | EN300-1281512-100mg |
1-(2-amino-3-methoxy-2-methylpropanoyl)azetidine-2-carboxamide |
2171669-70-6 | 100mg |
$1056.0 | 2023-10-01 | ||
Enamine | EN300-1281512-2.5g |
1-(2-amino-3-methoxy-2-methylpropanoyl)azetidine-2-carboxamide |
2171669-70-6 | 2.5g |
$2771.0 | 2023-05-24 | ||
Enamine | EN300-1281512-0.5g |
1-(2-amino-3-methoxy-2-methylpropanoyl)azetidine-2-carboxamide |
2171669-70-6 | 0.5g |
$1357.0 | 2023-05-24 | ||
Enamine | EN300-1281512-10.0g |
1-(2-amino-3-methoxy-2-methylpropanoyl)azetidine-2-carboxamide |
2171669-70-6 | 10g |
$6082.0 | 2023-05-24 | ||
Enamine | EN300-1281512-2500mg |
1-(2-amino-3-methoxy-2-methylpropanoyl)azetidine-2-carboxamide |
2171669-70-6 | 2500mg |
$2351.0 | 2023-10-01 | ||
Enamine | EN300-1281512-1.0g |
1-(2-amino-3-methoxy-2-methylpropanoyl)azetidine-2-carboxamide |
2171669-70-6 | 1g |
$1414.0 | 2023-05-24 | ||
Enamine | EN300-1281512-0.1g |
1-(2-amino-3-methoxy-2-methylpropanoyl)azetidine-2-carboxamide |
2171669-70-6 | 0.1g |
$1244.0 | 2023-05-24 |
1-(2-amino-3-methoxy-2-methylpropanoyl)azetidine-2-carboxamide Related Literature
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1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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2. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
Additional information on 1-(2-amino-3-methoxy-2-methylpropanoyl)azetidine-2-carboxamide
Introduction to 1-(2-amino-3-methoxy-2-methylpropanoyl)azetidine-2-carboxamide (CAS No. 2171669-70-6)
1-(2-amino-3-methoxy-2-methylpropanoyl)azetidine-2-carboxamide is a specialized organic compound with a unique molecular structure that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its Chemical Abstracts Service (CAS) number 2171669-70-6, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications.
The molecular framework of 1-(2-amino-3-methoxy-2-methylpropanoyl)azetidine-2-carboxamide incorporates several key functional groups, including an azetidine ring, an amino group, and a methoxy-substituted propanoyl moiety. These structural features contribute to its diverse chemical properties and biological interactions. The presence of the azetidine ring, a six-membered heterocyclic compound, is particularly noteworthy as it is often found in biologically active molecules due to its ability to mimic natural amino acid structures and interact with biological targets.
Recent advancements in medicinal chemistry have highlighted the importance of azetidine derivatives in drug design. The flexibility and accessibility of the azetidine core allow for modifications that can enhance binding affinity and selectivity towards specific biological targets. In particular, the 1-(2-amino-3-methoxy-2-methylpropanoyl)azetidine-2-carboxamide structure has been explored for its potential in inhibiting various enzymatic pathways and receptor interactions relevant to inflammatory diseases, cancer, and infectious disorders.
One of the most compelling aspects of this compound is its potential role in modulating inflammatory responses. Inflammatory processes are central to numerous pathological conditions, and targeting key inflammatory mediators has become a cornerstone of modern therapeutic strategies. Studies have demonstrated that azetidine derivatives can interfere with the production and release of pro-inflammatory cytokines by inhibiting specific signaling pathways. The 1-(2-amino-3-methoxy-2-methylpropanoyl)azetidine-2-carboxamide molecule, with its unique substitution pattern, may offer a novel approach to modulate these pathways without the side effects associated with traditional anti-inflammatory agents.
Furthermore, the methoxy group in the 1-(2-amino-3-methoxy-2-methylpropanoyl)azetidine-2-carboxamide structure contributes to its metabolic stability and bioavailability. This feature is crucial for drug candidates as it ensures that the compound remains active in vivo for extended periods, allowing for effective therapeutic action. The combination of metabolic stability with potent biological activity makes this compound an attractive candidate for further development.
Recent preclinical studies have begun to uncover the mechanistic basis of the biological effects observed with 1-(2-amino-3-methoxy-2-methylpropanoyl)azetidine-2-carboxamide. These studies suggest that the compound interacts with specific enzymes and receptors involved in cellular signaling cascades that regulate inflammation and cell proliferation. For instance, preliminary data indicate that this molecule may inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins—key mediators of inflammation. Additionally, it may interfere with the activity of Janus kinases (JAKs), which play a critical role in immune cell signaling.
The potential therapeutic applications of 1-(2-amino-3-methoxy-2-methylpropanoyl)azetidine-2-carboxamide are broad and span multiple disease areas. In oncology, for example, inhibitors of JAK kinases have shown promise in treating certain types of leukemia by blocking abnormal signaling pathways that drive cancer cell growth. Similarly, this compound may have utility in autoimmune diseases such as rheumatoid arthritis by modulating inflammatory responses without causing significant immunosuppression.
Infectious diseases also represent another area where 1-(2-amino-3-methoxy-2-methylpropanoyl)azetidine-2-carboxamide could make a significant impact. The ability of azetidine derivatives to disrupt essential bacterial metabolic pathways has been explored as a strategy for developing novel antibiotics. By targeting unique bacterial enzymes or structures, this compound may help address the growing challenge of antibiotic resistance.
The synthesis and optimization of 1-(2-amino-3-methoxy-2-methylpropanoyl)azetidine-2-carboxamide represent a significant achievement in synthetic organic chemistry. The development of efficient synthetic routes allows for scalable production, which is essential for both preclinical studies and eventual clinical trials. Advances in synthetic methodologies have enabled chemists to introduce various substituents into the azetidine core while maintaining high yields and purity standards.
The future direction of research on 1-(2-amino-3-methoxy-2-methylpropanoyl)azetidine-2-carboxamide will likely focus on further elucidating its mechanism of action and exploring its potential in clinical settings. Preclinical studies will be essential to evaluate its efficacy and safety profile before moving into human trials. Additionally, computational modeling techniques will be employed to predict how different modifications to the molecular structure might enhance its biological activity or reduce potential side effects.
In conclusion,1-(2-amino-3-methoxy-2-methylpropanoyl)azetidine-2-carboxamide (CAS No. 2171669-70-6) is a promising compound with significant therapeutic potential across multiple disease areas. Its unique molecular structure and functional groups make it an attractive candidate for drug development, particularly in modulating inflammatory responses and inhibiting key enzymatic pathways involved in disease progression. As research continues to uncover new applications for this molecule,1-(2-amino-
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